molecular formula C16H13ClN2O2 B259023 4,5-dianilino-3-chloro-2(5H)-furanone

4,5-dianilino-3-chloro-2(5H)-furanone

Cat. No.: B259023
M. Wt: 300.74 g/mol
InChI Key: QJMYJHRBDWKDEU-UHFFFAOYSA-N
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Description

4,5-Dianilino-3-chloro-2(5H)-furanone is a halogenated furanone derivative characterized by a central 2(5H)-furanone ring substituted with two anilino groups at positions 4 and 5, a chlorine atom at position 3, and a ketone oxygen.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2,3-dianilino-4-chloro-2H-furan-5-one

InChI

InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H

InChI Key

QJMYJHRBDWKDEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Furanones

3,4,5-Trichloro-2(5H)-furanone

  • Structure : Three chlorine substituents at positions 3, 4, and 3.
  • Reactivity: Acts as a "pseudo acid chloride," enabling nucleophilic substitutions to form tricyclic heterocycles (e.g., quinoxaline derivatives) .
  • Applications : Used as a synthon for complex heterocyclic skeletons.

Mutagen X (MX; 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)

  • Structure : Chlorine at position 3, dichloromethyl at position 4, and hydroxyl at position 4.
  • Toxicity: A potent carcinogenic disinfection byproduct (DBP) targeting the urinary bladder .
  • Applications: Studied for its carcinogenic mechanisms and environmental impact .

BMX Series (e.g., BMX-3: 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone)

  • Structure : Bromine replaces chlorine in MX analogs.

5-Bromo-3-methyl-2(5H)-furanone

  • Structure : Bromine at position 5 and methyl at position 3.
  • Synthesis: Prepared via N-bromosuccinimide-mediated bromination of 3-methyl-2(5H)-furanone .
  • Applications : Intermediate for brominated heterocycles.

Amino-Substituted Furanones

4,5-Dianilino-3-chloro-2(5H)-furanone

  • Structure: Two anilino groups (aromatic amines) at positions 4 and 5.
  • Reactivity: Anilino groups likely enhance nucleophilicity, enabling coupling reactions or polymerization. Chlorine at position 3 may facilitate further substitution.
  • Applications: Potential use in synthesizing polycyclic aromatic systems or functional materials.

2-(Chloromethyl)quinoxaline Derivatives

  • Structure: Derived from reactions of 3,4,5-trichloro-2(5H)-furanone with o-phenylenediamine.
  • Reactivity : Unique mechanisms involving charge distribution and cyclization .

Hydroxy- and Alkyl-Substituted Furanones

4,5-Dimethyl-3-hydroxy-2(5H)-furanone

  • Structure : Methyl groups at positions 4 and 5, hydroxyl at position 3.
  • Applications : Flavor chemistry; contributes to aroma profiles in foods .
  • Toxicity: Induces DNA damage (8-hydroxy-20-deoxyguanosine formation) in vitro .

3,4-Dimethyl-5,5-diphenyl-2(5H)-furanone

  • Structure : Methyl groups at positions 3 and 4, diphenyl at position 5.
  • Applications : Analytical standard for GC-MS studies .

Comparative Analysis of Properties

Table 1: Structural and Functional Comparison

Compound Substituents (Positions) Key Reactivity/Applications Toxicity/Regulatory Notes
This compound 3-Cl, 4-NHPh, 5-NHPh Heterocyclic synthesis, materials Limited data; anilino groups may reduce acute toxicity
3,4,5-Trichloro-2(5H)-furanone 3-Cl, 4-Cl, 5-Cl Tricyclic heterocycle synthesis Highly reactive; hazardous chloride byproducts
MX (Mutagen X) 3-Cl, 4-(Cl₂C), 5-OH Carcinogenic DBP studies Potent bladder carcinogen
BMX-3 3-Br, 4-(Br₂C), 5-OH Environmental toxicology Higher carcinogenicity than MX
5-Bromo-3-methyl-2(5H)-furanone 3-CH₃, 5-Br Bromination intermediates Not characterized
4,5-Dimethyl-3-hydroxy-2(5H)-furanone 3-OH, 4-CH₃, 5-CH₃ Flavor chemistry, GC-MS standards Genotoxic in vitro

Key Findings:

Substituent Effects on Reactivity: Halogens (Cl, Br) at position 3 enhance electrophilicity, enabling nucleophilic substitutions. Anilino groups (in 4,5-dianilino analog) may stabilize intermediates or direct regioselectivity in cyclization .

Toxicity Trends: Brominated furanones (BMX series) exhibit higher carcinogenicity than chlorinated analogs due to stronger electrophilicity . Anilino substituents in this compound may reduce acute toxicity compared to hydroxylated furanones like MX, as aromatic amines often require metabolic activation for genotoxicity .

Applications: Halogenated furanones (MX, BMX) are studied as DBPs, whereas alkyl- or amino-substituted derivatives find use in synthetic chemistry (e.g., quinoxalines) or flavor analysis .

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